molecular formula C21H25N5O3S B2458823 N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941957-90-0

N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2458823
CAS No.: 941957-90-0
M. Wt: 427.52
InChI Key: QJKMXQBTJYEHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

The compound is a core structure in the synthesis of diverse heterocyclic derivatives. Research has focused on developing novel synthetic pathways for heterocyclic compounds incorporating pyrazolo, pyrimidino, and thiazolo motifs. These methodologies often involve cyclocondensation and cycloaddition reactions, utilizing a variety of reagents to introduce functional diversity into the heterocyclic frameworks. The ability to generate a wide range of heterocyclic derivatives from a common precursor highlights the compound's versatility in synthetic organic chemistry (Soleiman et al., 2005; Rahmouni et al., 2014).

Medical Imaging Applications

A significant area of application for derivatives of this compound is in the development of ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines related to this compound have been synthesized and evaluated for their potential as TSPO ligands. These derivatives have shown high affinity for TSPO, comparable to known ligands, and some have been radiolabeled with fluorine-18 for positron emission tomography (PET) imaging. Such developments offer promising tools for in vivo imaging of neuroinflammation, providing insights into the molecular underpinnings of various neurological disorders (Damont et al., 2015).

Antimicrobial and Antioxidant Activity

Research into the antimicrobial and antioxidant properties of heterocyclic compounds derived from this chemical structure has yielded promising results. Some synthesized derivatives have demonstrated significant antimicrobial activities against a range of bacterial and fungal strains. Additionally, certain compounds have shown antioxidant activity comparable to known antioxidants like ascorbic acid. These findings underscore the potential of these derivatives in developing new antimicrobial and antioxidant agents (Bondock et al., 2008; El‐Mekabaty, 2015).

Cancer Imaging

The development of novel pyrazolopyrimidine derivatives for cancer imaging, particularly through TSPO PET ligands, highlights another critical application. These compounds exhibit enhanced affinity for TSPO, significantly improving upon the binding properties of previous ligands. Radiolabeled versions of these compounds provide valuable tools for the molecular imaging of cancers, assisting in the early detection and monitoring of tumor progression (Tang et al., 2013).

Properties

IUPAC Name

2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14(2)29-10-6-9-22-18(27)11-16-13-30-21-24-19-17(20(28)25(16)21)12-23-26(19)15-7-4-3-5-8-15/h3-5,7-8,12,14,16H,6,9-11,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKMXQBTJYEHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.